4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents on the pyrazole ring . These methods are advantageous due to their functional group tolerance and environmentally benign nature.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing its normal function . Additionally, its potential anti-inflammatory and anticancer activities may involve the modulation of signaling pathways and inhibition of key enzymes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[3-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O3/c1-3-24-11-15(17(23-24)18(27)20-9-13-5-4-8-28-13)21-16(26)6-7-25-10-14(19)12(2)22-25/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H,20,27)(H,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWBVVNNOOYHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCN3C=C(C(=N3)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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